molecular formula C18H15N3O3S2 B7023483 N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B7023483
M. Wt: 385.5 g/mol
InChI Key: JPYWZAPPBWWGQL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-16(19-12-7-8-24-14-5-2-1-4-11(12)14)13-10-26-18(20-13)21-17(23)15-6-3-9-25-15/h1-6,9-10,12H,7-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWZAPPBWWGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl and thiophene intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include:

    Chromene derivatives: Prepared through cyclization reactions involving phenols and aldehydes.

    Thiophene derivatives: Synthesized via the Gewald reaction, which involves the condensation of ketones with elemental sulfur and nitriles.

    Thiazole derivatives: Formed through Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Functional groups on the chromenyl, thiophene, or thiazole rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone or thiophene oxide derivatives, while reduction may produce dihydrochromene or dihydrothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide would depend on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-4-yl)-2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(3,4-dihydro-2H-chromen-4-yl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide is unique due to the combination of chromenyl, thiophene, and thiazole rings in its structure. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

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